Defined Inhibitory Potency (Ki) Profile Against a Standard Serine Protease Panel
Benzamidine HCl hydrate exhibits a well-characterized and broadly cited Ki profile against a panel of serine proteases, establishing its baseline activity. This profile is essential for selecting the compound for assays where moderate, reversible inhibition of specific enzymes is required. In contrast, more potent inhibitors like nafamostat or dabigatran would completely ablate activity at similar concentrations, precluding certain experimental designs [1].
| Evidence Dimension | Inhibition Constant (Ki) for multiple serine proteases |
|---|---|
| Target Compound Data | Ki = 20 µM (tryptase), 21-35 µM (trypsin), 97 µM (uPA), 110 µM (factor Xa), 220-320 µM (thrombin), 350 µM (plasmin), 750 µM (tPA) [1] |
| Comparator Or Baseline | Nafamostat (IC50 for tryptase ~nM range, irreversible) [2]; Dabigatran (Ki for thrombin ~4.5 nM) [3] |
| Quantified Difference | Benzamidine Ki is >1,000-fold higher (weaker) than nafamostat/dabigatran for respective primary targets. |
| Conditions | In vitro enzymatic assays using purified human/bovine enzymes, as reported in primary literature and vendor characterizations [1]. |
Why This Matters
This defined, moderate potency profile makes benzamidine HCl a preferred 'tool compound' for reversible inhibition in protein purification and crystallization, where complete and irreversible inactivation is undesirable.
- [1] Benzamidine hydrochloride hydrate product page, Probe & Drugs Portal, PD015357. Accessed 2026. View Source
- [2] Nimishakavi, S., Raymond, W. W., Gruenert, D. C., & Caughey, G. H. (2015). Divergent inhibitor susceptibility among airway lumen-accessible tryptic proteases. PLOS ONE, 10(10), e0141169. View Source
- [3] Stürzebecher, J., et al. (1992). Interactions of thrombin with benzamidine-based inhibitors. Biological Chemistry Hoppe-Seyler, 373(7), 491-496. View Source
